beta-D-Glucopyranose spirohydantoin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O7 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
(5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-6-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H12N2O7/c11-1-2-3(12)4(13)5(14)8(17-2)6(15)9-7(16)10-8/h2-5,11-14H,1H2,(H2,9,10,15,16)/t2-,3-,4+,5-,8+/m1/s1 |
InChI Key |
QRXBDPYWCAAAAI-WWHASAIZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=O)N2)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Beta D Glucopyranose Spirohydantoin and Analogues
General Strategies for Constructing Spirohydantoin Moieties on Carbohydrate Scaffolds
The synthesis of spirohydantoins from carbonyl compounds is a well-established area of organic chemistry, with several named reactions being applicable to carbohydrate-derived ketones. The most prominent among these is the Bucherer-Bergs reaction. alfa-chemistry.comwikipedia.org This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate to yield a 5,5-disubstituted hydantoin (B18101). alfa-chemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization leads to the hydantoin ring. alfa-chemistry.com
However, the application of the Bucherer-Bergs reaction to carbohydrate substrates, such as those with a ketone at the C-1 position (a glycosulose), is not always straightforward. The presence of multiple hydroxyl groups can lead to side reactions, and in some cases, protection of these groups is necessary. mdpi.com For instance, attempts to form a spirohydantoin from 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose using standard Bucherer-Bergs conditions were unsuccessful, yielding only the cyanohydrin intermediate. mdpi.com
An alternative and often complementary method is the Read reaction (or Urech hydantoin synthesis) and its modifications, such as the Hoyer modification. mdpi.com The Read reaction typically involves the reaction of an α-amino acid with a cyanate, but for spirohydantoins, a more relevant pathway is the cyclization of an α-amino nitrile. mdpi.com This two-step approach, where the aminonitrile is first synthesized via a Strecker-type reaction and then cyclized, can be more successful for complex carbohydrate substrates where the one-pot Bucherer-Bergs reaction fails. mdpi.com
| Reaction | Key Reagents | Intermediate | Applicability to Carbohydrates |
| Bucherer-Bergs Reaction | Ketone, KCN (or NaCN), (NH4)2CO3 | Cyanohydrin, Aminonitrile | Direct, but can be limited by substrate complexity and protecting groups. wikipedia.orgmdpi.com |
| Read-Hoyer Reaction | Pre-formed α-Amino Nitrile, CO2 (or equivalent) | α-Amino Nitrile | Often more successful for complex substrates by separating aminonitrile formation from cyclization. mdpi.com |
Pioneering Synthetic Routes to Glucopyranose Spirohydantoins by Fleet and Co-workers
The work of Fleet and his collaborators was instrumental in developing pathways to pyranose analogues of hydantocidin, a naturally occurring spirohydantoin with herbicidal activity. Their research laid the groundwork for accessing compounds like beta-D-Glucopyranose (B10765359) spirohydantoin.
A key step in forming a spiro-center at the anomeric position of a pyranose is the generation of a suitable electrophilic carbon at C-1. One conceptual approach involves the oxidation of the anomeric position. Ionic brominative oxidation provides a method to convert the anomeric hydroxyl group into a more reactive species. This can be achieved by treating a protected glucose derivative with a source of electrophilic bromine, which, under appropriate conditions, can lead to an oxocarbenium ion intermediate. This reactive species is then poised for nucleophilic attack.
Following the activation of the anomeric center, the synthetic sequence would involve the introduction of the necessary atoms for the hydantoin ring. The Koenigs-Knorr reaction, for example, demonstrates the formation of a pyranosyl bromide from a protected sugar, which is then substituted by a nucleophile. In a similar vein, an anomeric bromide can be formed as a key intermediate.
The subsequent step requires the introduction of a urea (B33335) moiety or a precursor. The reaction of the anomeric bromide with a nucleophile like urea, or a protected version thereof, would lead to the formation of a glycosylurea. This intermediate contains the complete backbone required for the final hydantoin ring.
The final and crucial step is the intramolecular cyclization of the glycosylurea intermediate to form the spirohydantoin ring. This ring closure typically requires base- or acid-catalyzed conditions to facilitate the nucleophilic attack of one of the urea nitrogens onto a carbonyl group (or a precursor) at the anomeric position. The specific conditions for this cyclization are critical to ensure high yields and avoid side reactions, such as elimination or rearrangement of the sugar backbone.
Stereoselective Synthesis of beta-D-Glucopyranose Spirohydantoin
The formation of the spiro-center at the anomeric carbon creates a new stereocenter. Therefore, controlling the stereochemistry of this position is paramount to obtaining the desired beta-anomer.
One advanced strategy for achieving high stereoselectivity in synthesis is to use a rigid molecular scaffold to direct the approach of reagents. Bicyclic lactones are valuable motifs that can be synthesized from carbohydrates and serve as conformationally restricted intermediates. wikipedia.org The synthesis of such lactones, often through methods like intramolecular C-H activation or reduction/lactonization sequences, provides a template where the stereochemistry of existing centers dictates the facial selectivity of subsequent reactions. wikipedia.orggoogle.com
In the context of this compound synthesis, a strategy could be envisioned where a bicyclic lactone is formed from the glucose scaffold. This rigid structure would lock the pyranose ring in a specific conformation. The formation of the hydantoin ring on this template, for instance via a Bucherer-Bergs or a related reaction on a ketone precursor derived from the lactone, would be sterically directed. The bulky, rigid framework of the bicyclic system would shield one face of the molecule, forcing the incoming reagents to attack from the less hindered face, thereby leading to the formation of a single, desired stereoisomer of the spirohydantoin. While direct application of this specific strategy to this compound is not widely reported, the principle of using rigid bicyclic intermediates for stereocontrol is a powerful tool in modern asymmetric synthesis. alfa-chemistry.comnih.gov
Synthesis of Spirohydantoin Derivatives of D-Allose and D-Ribose
The synthesis of spirohydantoin derivatives of D-allose and D-ribose has been successfully achieved, providing access to novel heterocyclic monosaccharide derivatives. These compounds are of particular interest as they are potent inhibitors of glycogen (B147801) phosphorylase. The synthetic route typically begins with readily available sugar precursors like D-glucose and D-xylose.
Stereoselective Glyco-α-Aminonitrile Formation
A critical step in the synthesis of these spirohydantoin derivatives is the stereoselective formation of glyco-α-aminonitriles from ulose derivatives of D-glucose and D-xylose. This transformation is a key determinant of the final stereochemistry of the spirocyclic center. The Strecker synthesis, a well-established method for producing α-amino acids, provides a foundational approach for this step. The reaction involves the treatment of a ketone or aldehyde with an amine and a cyanide source. In the context of carbohydrate chemistry, this translates to the reaction of a sugar-derived ketone (ulose) with an amine and a cyanide source to generate the corresponding α-aminonitrile. The stereoselectivity of the cyanide addition to the intermediate imine is a crucial aspect of this process.
The general mechanism for the Strecker synthesis involves the initial formation of an imine from the carbonyl compound and ammonia or an amine. This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, leading to the α-aminonitrile. The reaction can be catalyzed by various reagents to improve efficiency and stereoselectivity.
Titanium(IV) Isopropoxide Catalysis in Spirohydantoin Cyclization
Titanium(IV) isopropoxide has emerged as a mild and efficient catalyst for the cyclization of glyco-α-aminonitriles
Radical Methodologies for Spirocyclic Carbohydrate Systems
Investigation ofnih.govacs.org-Radical Translocation Pathways
While specific literature detailing a nih.govacs.org-radical translocation pathway in the synthesis of this compound is not prevalent, the principles of radical translocation reactions are well-established in carbohydrate chemistry and offer a plausible, albeit theoretical, approach. Radical translocation involves the intramolecular transfer of a radical center from one position to another, often through a hydrogen atom transfer or group migration. This strategy can provide access to reactive intermediates that are otherwise difficult to generate.
In the context of carbohydrate synthesis, radical-based strategies have emerged as a powerful alternative to traditional ionic methods for forming N-glycosides. nih.gov These radical approaches can overcome challenges associated with acid-promoted N-glycosylation, such as sensitivity to water and the need for activating groups. nih.gov Methodologies like photoredox radical strategies, radical/ionic hybrid approaches, and metallaphotoredox catalysis have seen recent advancements. nih.gov
A related and well-documented process is the 1,2-radical acyloxy migration (1,2-RAM), where a β-acyloxyalkyl radical rearranges via ester translocation to form a new radical species. acs.org This has been utilized for site-selective functionalization of carbohydrates. acs.org Another relevant example is the 1,5-radical translocation, which has been used to generate C-1' radicals in nucleosides, leading to the synthesis of spiro nucleosides through a rare 5-endo-trig cyclization. While these are not nih.govacs.org-translocations, they demonstrate the feasibility of using radical migrations to construct complex spirocyclic systems within a sugar framework.
The general concept of radical translocation in synthesis involves the relocation of a radical site through intramolecular abstraction of a hydrogen atom or a functional group. rsc.org Such reactions are valuable for creating specific C-C bonds. For instance, iron-catalyzed reductive cross-coupling of glycosyl radicals, generated from glycosyl chlorides, with various electrophiles has been shown to produce a diverse array of C-glycosides with excellent stereocontrol. researchgate.net These radical-based methods offer a protecting-group-free approach to the direct functionalization of native sugars, bypassing laborious multi-step protection and deprotection sequences. nih.gov
Synthesis of Spiranic D-gluco-Configured N-Substituted Thiohydantoins
The synthesis of spiranic D-gluco-configured thiohydantoins, which are analogues of spirohydantoins where one of the carbonyl oxygens is replaced by sulfur, has been explored as a route to potential enzyme inhibitors. A high-yielding and scalable synthesis of a glucopyranosylidene-spiro-thiohydantoin has been reported, starting from D-glucose. researchgate.net
Another approach to these thiohydantoin scaffolds involves the use of isothiocyanato sugar derivatives. For example, the preparation of conformationally restricted pseudonucleosides bearing a spiranic thiohydantoin scaffold on the C-3 position of a glucofuranose moiety has been investigated. This involves the coupling of partially protected 3-isothiocyanato-3-methoxycarbonyl glucofuranose derivatives with alkyl or aryl amines. The key transformation is a spontaneous or thermally induced intramolecular nucleophilic substitution of the transiently formed thioureas to yield the spiranic thiohydantoin.
Novel Domino Condensation/O→N Acyl Migration/N-Sialylation for Sialyl Spirohydantoin Analogues
A highly efficient and α-selective synthesis of sialyl spirohydantoin analogues has been developed utilizing a one-pot domino reaction sequence. nih.govresearchgate.net This methodology involves the reaction of various carbodiimides with peracetylated sialic acid (Neu5Ac). nih.govresearchgate.net The proposed mechanism begins with the rapid reaction of the carbodiimide (B86325) with the peracetylated sialic acid to form an O-acyl isourea intermediate. rsc.org In the absence of other nucleophiles, this intermediate undergoes an O→N acyl migration to yield an N-acyl urea. rsc.org
This N-acyl urea, activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), then undergoes an intramolecular N-sialylation. nih.govrsc.orgresearchgate.net This final cyclization step proceeds with excellent α-selectivity to furnish the desired α-sialyl spirohydantoins. nih.govrsc.orgresearchgate.net The stereochemical outcome is thought to be controlled by steric factors, with the reaction proceeding through an intermediate that is stabilized by the urea carbonyl group, favoring the α-anomer. rsc.org This domino process provides a powerful and convergent route to a diverse range of sialyl spirohydantoin analogues. nih.govrsc.orgresearchgate.net
Synthesis of N-Substituted and Other Modified this compound Analogues
The synthesis of N-substituted and other modified this compound analogues allows for the exploration of structure-activity relationships, particularly for their potential as enzyme inhibitors. The nature of the N-substituent can significantly influence the biological activity of these compounds.
Building upon the synthetic routes to the core spirohydantoin and spirothiohydantoin scaffolds, N-substitution can be introduced in several ways. For instance, in the synthesis of spiranic thiohydantoins, the use of N-substituted alkyl or aryl isothiocyanates in the reaction with amino sugar derivatives would directly lead to N-substituted thiohydantoin products.
While not spirohydantoins, the synthesis of N-substituted 1-aminomethyl-β-D-glucopyranosides provides a relevant example of how N-substituents can be introduced and how they affect biological activity. In this case, a series of derivatives were prepared and evaluated as α-glucosidase inhibitors. The results showed that the inhibitory potency was highly dependent on the nature of the N-substituent, with some compounds exhibiting IC₅₀ values in the low micromolar range. This highlights the importance of the substituent for enzyme binding and inhibition.
Structural Elucidation and Conformational Analysis of Beta D Glucopyranose Spirohydantoin
X-ray Crystallographic Studies of beta-D-Glucopyranose (B10765359) Spirohydantoin Complexes
X-ray crystallography provides high-resolution, three-dimensional atomic coordinates of molecules in their crystalline state, offering unparalleled insight into molecular architecture and intermolecular interactions. nih.govmemtein.commdpi.com This technique has been pivotal in understanding how beta-D-Glucopyranose spirohydantoin binds to target proteins.
The crystal structure of this compound in complex with the enzyme glycogen (B147801) phosphorylase b (GPb) has been determined at a high resolution of 1.8 Å. nih.govsigmaaldrich.com The refinement of this structure resulted in a crystallographic R-value of 0.182 and an R-free value of 0.229, indicating a high-quality model that accurately fits the experimental X-ray diffraction data. nih.govsigmaaldrich.com Such high-resolution structures are essential for a detailed understanding of the binding mode at the atomic level. nih.gov
Crystallographic studies reveal that the this compound inhibitor binds at the catalytic site of glycogen phosphorylase b. nih.govsigmaaldrich.com Upon binding, the ligand induces subtle but significant conformational changes in two key flexible loop regions of the protein: the 280s loop (residues 281-286) and the 380s loop (residues 377-385). nih.govsigmaaldrich.com The 280s loop shows a decrease in mobility, while the 380s loop shifts to optimize contacts with the inhibitor. nih.gov
The interaction is stabilized by a network of hydrogen bonds. A key interaction involves one of the NH groups of the hydantoin (B18101) ring, which forms a hydrogen bond with the main-chain oxygen atom of the amino acid residue His377 in the protein. nih.govsigmaaldrich.com The other polar groups on the hydantoin ring engage in hydrogen bonding with five structured water molecules, which are themselves integral to the protein's hydrogen bond network. nih.govsigmaaldrich.com This displacement of water molecules from the catalytic site upon ligand binding is a crucial aspect of the interaction. sigmaaldrich.com The analysis of such protein-ligand interactions is fundamental in drug design and lead optimization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and conformation of individual atoms. nih.gov While a complete NMR assignment for this compound is not available in the cited literature, data for the parent molecule, beta-D-Glucopyranose, provides a basis for understanding the expected spectral features. nih.govresearchgate.net
In the ¹H NMR spectrum of beta-D-glucopyranose, the protons on the sugar ring resonate at distinct chemical shifts, which are influenced by their local electronic environment. researchgate.net The anomeric proton (H-1) is typically found further downfield due to the deshielding effect of the two adjacent oxygen atoms. The remaining ring protons (H-2 to H-6) appear in a more crowded region of the spectrum. slu.se Complete assignment requires advanced 2D NMR techniques. nih.gov The chemical shifts and coupling constants for the non-hydroxyl protons of beta-d-glucopyranose have been calculated using density functional theory (DFT) to support experimental findings. nih.govresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for the beta-D-glucopyranosyl unit. Note: Data is based on the parent beta-D-glucopyranosyl structure, not the spirohydantoin derivative. Values can vary based on solvent and experimental conditions.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 4.51 | d | 8.0 |
| H-2 | 3.16 | t | |
| H-3 | 3.35 | overlapped | |
| H-4 | 3.62 | overlapped | |
| H-5 | 3.87 | overlapped | |
| H-6 | 3.81, 4.04 | m | |
| Source: researchgate.net |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For beta-D-glucopyranose, six distinct signals are expected, corresponding to the six carbon atoms of the glucose ring. researchgate.net The anomeric carbon (C-1) is characteristically shifted downfield to around 97.7 ppm. researchgate.netresearchgate.net The C-6 carbon, being part of a primary alcohol group, typically resonates around 62.4 ppm, while the other ring carbons (C-2, C-3, C-4, C-5) appear in the intermediate region between 70-78 ppm. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for the beta-D-glucopyranosyl unit. Note: Data is based on the parent beta-D-glucopyranosyl structure, not the spirohydantoin derivative. Values can vary based on solvent and experimental conditions.
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 97.7 |
| C-2 | 73.8 |
| C-3 | 77.5 |
| C-4 | 70.8 |
| C-5 | 76.3 |
| C-6 | 62.4 |
| Source: researchgate.netresearchgate.net |
Computational and Theoretical Studies on Beta D Glucopyranose Spirohydantoin
Molecular Modeling and Docking Simulations of Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as beta-D-glucopyranose (B10765359) spirohydantoin, to its target protein. mdpi.com These methods provide a three-dimensional representation of the ligand-protein complex, allowing for a detailed examination of the interactions at the atomic level. researchgate.net
Prediction of Enzyme Inhibition Potency through Modeling
Computational modeling plays a crucial role in predicting the enzyme inhibition potency of compounds like beta-D-glucopyranose spirohydantoin. By simulating the binding of the molecule to the active site of an enzyme, researchers can estimate its binding affinity and, consequently, its inhibitory potential. researchgate.net For instance, studies on glycogen (B147801) phosphorylase (GP), a key enzyme in glucose metabolism, have utilized these techniques to understand how spirohydantoin derivatives inhibit its activity. researchgate.net
The inhibitory constant (Ki) is a quantitative measure of a ligand's binding affinity to an enzyme. Molecular modeling can help rationalize experimentally determined Ki values and predict the potency of new, unsynthesized analogues. For example, kinetic experiments have shown that beta-D-glucopyranosyl bismethoxyphosphoramidate, a related compound, is a weak competitive inhibitor of rabbit muscle GPb with a Ki value of 5.9 (±0.1) mM. nih.gov Computational models can be built to understand the structural basis for this level of inhibition and to design modifications to the spirohydantoin scaffold that could lead to enhanced affinity. nih.gov
The process often involves creating a library of virtual compounds and "docking" them into the enzyme's active site. nih.gov The docking programs calculate a score based on the predicted binding energy, which helps in prioritizing compounds for synthesis and biological testing. This approach has been instrumental in the development of potent enzyme inhibitors for various therapeutic areas. mdpi.com
Characterization of Active Site Interactions and Ligand Fit
Molecular docking simulations provide a detailed picture of how this compound fits into the active site of a target enzyme and the specific interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
For example, in the context of glycogen phosphorylase, crystallographic and modeling studies have revealed that the glucopyranose moiety of the inhibitor occupies the same binding site as the natural substrate, glucose-1-phosphate. researchgate.net The hydantoin (B18101) ring can form crucial hydrogen bonds with amino acid residues in the active site, contributing significantly to the binding affinity. The precise geometry of these interactions is critical for effective inhibition. researchgate.netucy.ac.cy
Structural analyses of enzyme-inhibitor complexes have shown that even small modifications to the ligand can lead to significant changes in binding orientation and affinity. researchgate.net For instance, the addition of a methyl or amino group to the spirohydantoin scaffold can perturb the active site structure and alter the network of interactions, thereby affecting the inhibitory potency. researchgate.net The characterization of these interactions is essential for structure-based drug design, enabling the rational optimization of lead compounds.
Free Energy Perturbation (FEP) and Molecular Dynamics (MD) Simulations
Free Energy Perturbation (FEP) and Molecular Dynamics (MD) simulations are more advanced computational techniques that provide a deeper understanding of the thermodynamics and dynamics of ligand-protein binding. nih.govnih.gov These methods can calculate the relative binding free energies of different ligands with high accuracy and offer insights into the dynamic behavior of the complex over time. semanticscholar.org
Calculation of Relative Binding Affinities for Analogues
FEP simulations are particularly powerful for calculating the relative binding affinities of a series of closely related analogues. rsc.org This method involves computationally "mutating" one ligand into another while it is bound to the protein and in solution. The difference in the free energy change for these two processes corresponds to the relative binding free energy.
A study on glucopyranose spirohydantoin analogues as glycogen phosphorylase inhibitors provides a clear example of the application of FEP. researchgate.netucy.ac.cy The researchers calculated the relative binding affinities of methyl-hydan and n-hydan compared to the parent hydan. The calculated relative binding affinity for methyl-hydan was in excellent agreement with the experimental value, demonstrating the predictive power of the method. researchgate.net For n-hydan, the calculated value was also in reasonable agreement with experimental data. researchgate.net
Table 1: Comparison of Calculated and Experimental Relative Binding Affinities for Glucopyranose Spirohydantoin Analogues researchgate.net
| Ligand Analogue | Calculated Relative Binding Affinity (kcal/mol) | Experimental Relative Binding Affinity (kcal/mol) |
| Methyl-hydan | 3.75 ± 1.4 | 3.6 ± 0.2 |
| n-Hydan | 1.0 ± 1.1 | 2.3 ± 0.1 |
These calculations can guide the selection of which analogues to synthesize and test, saving significant time and resources in the drug discovery process.
Free Energy Decomposition Analysis of Binding Contributions
Free energy decomposition analysis is a technique used to break down the total binding free energy into contributions from individual residues or groups of atoms. researchgate.netchemrxiv.org This allows researchers to identify the key "hotspots" in the protein's active site that are most important for ligand binding. nih.gov
In the study of glucopyranose spirohydantoin and its analogues, a free energy decomposition analysis revealed that the parent hydan makes optimal interactions with protein residues and specific water molecules in the catalytic site of glycogen phosphorylase. researchgate.netucy.ac.cy For the methyl-hydan and n-hydan analogues, structural perturbations in the active site caused by the additional groups led to a reduction in binding affinity. researchgate.net This type of analysis provides a detailed chemical understanding of why one ligand binds more tightly than another, which is invaluable for rational drug design. nih.gov
Elucidating the Role of Water Molecules in Protein-Ligand Binding
In the case of glucopyranose spirohydantoin binding to glycogen phosphorylase, MD simulations highlighted the importance of a specific water molecule in the catalytic site. researchgate.netucy.ac.cy The simulations showed that this water molecule could occupy two well-defined positions, and its preference for one position over the other was sensitive to the nature of the bound ligand. The free energy profile for the translocation of this water molecule between the two positions was evaluated, providing insights into how water molecules can modulate ligand binding affinities. researchgate.net Understanding the role of these "active site waters" can open up new strategies for inhibitor design, such as designing ligands that displace or favorably interact with these water molecules.
Analysis of Steric Interactions Influencing Binding Affinity
Computational studies, including molecular docking and dynamics simulations, have been instrumental in elucidating the steric factors that govern the binding affinity of this compound to its target enzymes, such as glycogen phosphorylase (GP). The binding of glucose-based inhibitors to the catalytic site of GP is a well-established principle for regulating its activity. nih.gov
The spirohydantoin moiety, being a bulky group attached to the anomeric carbon of the glucose, plays a critical role in the orientation of the molecule within the binding pocket. The interactions of this group are crucial for stabilizing the inactive T-state conformation of the enzyme. nih.gov Docking studies reveal that the pyranose ring of the molecule typically occupies a similar position to the natural substrate, glucose. However, the spiro-linked hydantoin ring introduces specific steric constraints and opportunities for interaction.
The binding affinity is significantly influenced by the spatial arrangement of the hydantoin ring relative to key amino acid residues in the enzyme's binding site. nih.gov Structural analysis of similar inhibitors shows that the pocket around the catalytic site can accommodate various substituent groups. nih.govnih.gov For this compound, the precise fit of the hydantoin group is a key determinant of its inhibitory potency. Any steric clashes between the hydantoin ring and the protein side chains would decrease binding affinity, whereas favorable van der Waals contacts would enhance it. The chain length and branching of the glucan backbone can significantly influence the binding affinity. nih.gov
The table below summarizes key steric interaction points identified in computational models of similar glucose derivatives binding to glycogen phosphorylase, which are applicable by analogy to this compound. nih.gov
| Moiety | Interacting Enzyme Residues | Nature of Interaction |
| Glucose Ring | Residues in the catalytic site | Hydrogen bonding, similar to natural substrate |
| Spirohydantoin Ring | 280s loop (e.g., residues 284-286), Ala383, His341 | Van der Waals contacts, potential hydrogen bonds |
This table is generated based on computational modeling of similar compounds.
Computational Alanine (B10760859) Scanning for Binding Site Residues
Computational alanine scanning is a powerful technique used to identify "hot spots" in a protein-ligand interface—residues that contribute significantly to the binding energy. nih.gov This method involves the in-silico mutation of binding site residues to alanine and calculating the subsequent change in binding free energy (ΔΔG). A large positive ΔΔG upon mutation indicates that the original residue is crucial for the interaction.
While specific alanine scanning data for this compound is not widely published, the methodology has been applied to understand the binding of various ligands to their protein targets, including G-protein coupled receptors and other enzymes. plos.orgnih.gov By applying this concept to the glycogen phosphorylase active site, we can predict which residues are critical for anchoring the spirohydantoin inhibitor.
Based on crystallographic and modeling studies of similar glucose-based inhibitors in glycogen phosphorylase, several residues are predicted to be essential for binding. nih.gov Computational alanine scanning would likely highlight these residues as critical for the affinity of this compound.
The following table outlines predicted key residues in the glycogen phosphorylase binding site and their expected impact on the binding of this compound, based on analogy with similar inhibitors. nih.gov
| Residue | Location in Enzyme | Predicted Role in Binding | Expected ΔΔG upon Alanine Mutation |
| His341 | beta-pocket | Forms hydrogen bonds or van der Waals contacts with the spirohydantoin moiety. | High |
| Arg569 | Catalytic Site | Interacts with the phosphate (B84403) group binding site, influences overall conformation. | Moderate to High |
| Tyr613 | Catalytic Site | Forms hydrogen bonds with the glucose hydroxyl groups. | High |
| Ala383 | 380s loop | Provides hydrophobic interactions with the spirohydantoin ring. | Moderate |
| Asn284 | 280s loop | Forms a hydrogen bond network that stabilizes the inhibitor. | High |
This table represents predicted outcomes based on the known binding modes of analogous inhibitors.
Computational Insights into Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental to drug design, and computational methods provide deep insights into how molecular structure correlates with biological activity. nih.gov For this compound, computational SAR studies focus on how modifications to either the glucose scaffold or the spirohydantoin ring affect its inhibitory activity against glycogen phosphorylase.
The core principle is that the glucose moiety provides the primary recognition element, guiding the inhibitor to the enzyme's catalytic site. nih.govnih.gov The attached spirohydantoin ring then modulates the affinity and specificity. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, can be used to correlate physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) of different analogues with their inhibitory constants (Ki).
Key insights from computational SAR studies on similar glucose derivatives include:
The role of the glucose scaffold : The glucose core is considered an optimal scaffold for presenting the active groups in the correct spatial orientation to achieve the desired biological effect. nih.gov
Modifications to the spirohydantoin ring : Introducing different substituents on the hydantoin ring can significantly alter binding affinity. For instance, adding hydrogen bond donors or acceptors can lead to new interactions with the protein, potentially increasing potency. Conversely, bulky substituents that cause steric hindrance would decrease activity.
The anomeric linkage : The beta-configuration at the anomeric carbon (C1) is crucial. While α-D-glucose is also an inhibitor of glycogen phosphorylase, the beta-linkage orients the spirohydantoin group in a distinct manner within the active site. nih.gov
These computational approaches allow for the virtual screening of novel derivatives and the rational design of more potent and selective inhibitors.
Vibrational Spectroscopic Investigations and Theoretical Correlates
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's chemical bonds. esisresearch.org When combined with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed assignment of the spectral bands to specific molecular motions can be achieved. scielo.br
For a complex molecule like this compound, theoretical calculations are essential for interpreting the dense and often overlapping bands in its vibrational spectra. uzh.ch Anharmonic vibrational spectra can be computed using methods like the vibrational self-consistent field (VSCF), which provides a more accurate prediction by accounting for the non-harmonic nature of molecular vibrations. researchgate.netnih.gov
The theoretical spectrum allows for the identification of characteristic vibrational modes:
O-H and N-H stretching : These appear at high wavenumbers (typically >3000 cm⁻¹) and are sensitive to hydrogen bonding.
C-H stretching : Found in the 2800-3000 cm⁻¹ region.
C=O stretching : The hydantoin ring contains carbonyl groups, which give rise to strong absorption bands, typically in the 1700-1800 cm⁻¹ region. researchgate.net The exact position can indicate the extent of conjugation and hydrogen bonding.
The table below shows a theoretical correlation of vibrational frequencies for key functional groups in this compound, based on DFT calculations for similar molecules. scielo.br
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (Glucose) | Stretching | 3200 - 3500 |
| N-H (Hydantoin) | Stretching | 3100 - 3300 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Hydantoin) | Stretching | 1700 - 1780 |
| C-O (Glucose) | Stretching | 1000 - 1200 |
| C-N (Hydantoin) | Stretching | 1200 - 1350 |
These values are typical ranges and can be precisely calculated for the specific molecule using computational methods.
Molecular Recognition and Interactions of Beta D Glucopyranose Spirohydantoin with Biological Targets
Detailed Interactions with Glycogen (B147801) Phosphorylase (GP)
Beta-D-Glucopyranose (B10765359) spirohydantoin has been identified as a high-affinity inhibitor of glycogen phosphorylase b (GPb), binding to the enzyme's catalytic site with an inhibition constant (Ki) of 3.0 µM. nih.govnih.gov The binding of this glucose analogue is a multifaceted process involving direct and water-mediated hydrogen bonds, hydrophobic interactions, and significant conformational adjustments within the enzyme. nih.govnih.gov These interactions collectively stabilize the less active T-state of the enzyme, effectively blocking the binding of its substrate. researchgate.net
Characterization of the Catalytic Binding Site within Glycogen Phosphorylase
The catalytic site of glycogen phosphorylase is a well-defined pocket that accommodates the glucosyl unit of the substrate. proteopedia.org It is located at the core of the enzyme, more than 30Å from the glycogen storage site. proteopedia.org The site is characterized by a network of amino acid residues capable of forming hydrogen bonds and van der Waals contacts with glucose and its analogues. researchgate.net Key to its function is the presence of pyridoxal-5'-phosphate (PLP), an essential cofactor whose phosphate (B84403) group participates in the catalytic reaction. proteopedia.org The binding of inhibitors like beta-D-Glucopyranose spirohydantoin occurs within this active site, competitively preventing the binding of the natural substrate, glucose-1-phosphate. researchgate.netnih.gov The site also features adjacent pockets, such as the β-pocket, which can be exploited by substituted glucose derivatives to enhance binding affinity. researchgate.netunideb.hu
Analysis of Direct and Water-Mediated Hydrogen Bonding Networks
The high affinity of this compound for glycogen phosphorylase is significantly attributed to a sophisticated network of hydrogen bonds. nih.govnih.gov This network comprises both direct interactions with protein residues and, crucially, interactions mediated by water molecules.
A key direct interaction occurs between the hydantoin (B18101) moiety of the inhibitor and the protein backbone. Specifically, one of the NH groups of the hydantoin ring forms a direct hydrogen bond with the main-chain carbonyl oxygen of the amino acid residue His377. nih.govnih.gov
The glucopyranose portion of the inhibitor establishes a series of hydrogen bonds that are analogous to those observed in the glycogen phosphorylase-glucose complex. Furthermore, the polar groups of the spirohydantoin ring are extensively involved in a water-mediated hydrogen bonding network, interacting with five structural water molecules. nih.govnih.gov These water molecules, in turn, form an extensive network of hydrogen bonds with the protein, appearing as an integral part of the enzyme's structure. nih.gov
Specific Amino Acid Residue Interactions (e.g., His377, Glu672, Ser674, Gly675, Asn484)
Crystallographic studies have elucidated the precise interactions between this compound and specific residues within the catalytic site.
| Interacting Residue | Type of Interaction | Role in Binding |
| His377 | Direct Hydrogen Bond | An NH group of the inhibitor's hydantoin ring forms a hydrogen bond with the main-chain oxygen of His377, a key anchor point. nih.govnih.gov |
| Asn284 | Minor Movement/Indirect Interaction | The side chains of Asn284 and Asp283 undergo minor movements upon the binding of spirohydantoin analogues. reading.ac.uk For other glucose-based inhibitors, a conserved water molecule mediates hydrogen bonds between the ligand's glucopyranose moiety and Asn284. unideb.hu |
| Gly675 | Water-Mediated Hydrogen Bond | For several glucose-based inhibitors, conserved water molecules have been observed to mediate hydrogen bond interactions between the glucopyranose moiety and the backbone of Gly675. unideb.hu |
| Glu672, Ser674 | Not Explicitly Detailed | While the glucopyranose moiety forms standard interactions, specific details for direct or water-mediated interactions with Glu672 and Ser674 for this compound are not explicitly detailed in the primary literature. |
This table is based on available crystallographic data for this compound and related glucose-based inhibitors.
Ligand-Induced Conformational Changes in Glycogen Phosphorylase (e.g., 280s and 380s loops)
The binding of this compound is not a simple lock-and-key event but rather an induced-fit process that triggers notable, albeit localized, conformational changes in the glycogen phosphorylase structure. nih.govnih.gov These changes are concentrated in two critical flexible loops that control access to the catalytic site.
| Loop | Residue Range | Conformational Change upon Binding | Consequence of Change |
| 280s loop | 281-286 | Experiences a decrease in mobility and stabilizes in a "closed" conformation. nih.govnih.govresearchgate.net | This change effectively blocks the substrate, glycogen, from accessing the catalytic site. researchgate.netreading.ac.uk |
| 380s loop | 377-385 | Undergoes more significant shifts in its backbone position. nih.govnih.gov | These movements optimize the contacts between the protein and the spirohydantoin ligand, enhancing binding affinity. nih.govnih.gov |
This table summarizes the key ligand-induced conformational changes in Glycogen Phosphorylase upon binding of this compound.
These ligand-induced shifts are crucial for the inhibitory mechanism, as they lock the enzyme in its less active T-state conformation. researchgate.net
Role of Water Structure in the Catalytic Site and its Contribution to Binding
The intricate structure of water molecules within the catalytic site of glycogen phosphorylase is a critical component of the binding thermodynamics for this compound. nih.govnih.gov Analysis of the native enzyme's crystal structure reveals a highly ordered arrangement of water molecules in the active site.
Upon binding of the inhibitor, a significant reorganization of this water structure occurs:
Displacement of Water: Five water molecules that are present in the catalytic site of the native enzyme are displaced by the inhibitor. nih.govnih.gov
Recruitment and Stabilization: The polar groups of the inhibitor's hydantoin ring form new hydrogen bonds with five other water molecules, effectively recruiting them into an extensive and stable hydrogen-bonding network. nih.govnih.gov
Decreased Mobility: The remaining water molecules within the catalytic site exhibit a significant decrease in mobility upon the formation of the enzyme-inhibitor complex. nih.govnih.gov
This ability of the inhibitor to displace unfavorable water molecules and to exploit and organize the existing water network is a key factor contributing to its high binding affinity. nih.govnih.gov The energetic gain from these changes in water structure is a significant driver of the potent inhibition.
Displacement and Recruitment of Water Molecules upon Ligand Binding
The process of a ligand binding to a protein active site is invariably associated with significant reorganization of water molecules, both in the protein's binding pocket and around the ligand itself. thieme-connect.com This involves the displacement of previously ordered water molecules from the binding site into the bulk solvent, a process that is often entropically favorable and a key driver of binding affinity.
In the context of this compound binding to its target, glycogen phosphorylase, computational and crystallographic studies have underscored the critical role of specific water molecules. researchgate.netthieme-connect.com Free energy perturbation analyses on a series of spirohydantoin analogues revealed that the calculated binding affinities are highly sensitive to the positioning of a particular water molecule within the catalytic site. researchgate.net This suggests that the binding of this compound and its derivatives is not merely a direct interaction with amino acid residues but also involves the precise structuring and potential displacement of this key water molecule. researchgate.net The introduction of substituents on the hydantoin ring, as in the case of methyl- or amino-analogues, causes structural perturbations in the active site that alter these crucial water-mediated interactions, thereby affecting binding affinity. researchgate.net
Modulation of Ligand Binding Affinities by Water Molecules
For this compound, the modulation of binding affinity by water is evident from molecular dynamics free energy simulations. researchgate.net These studies demonstrated that the computed binding free energies for a series of spirohydantoin analogues binding to glycogen phosphorylase were directly influenced by the preference of a specific water molecule for two distinct, well-defined positions within the catalytic site. researchgate.net This finding explicitly shows that subtle shifts in the hydration network of the active site, induced by small changes in the ligand's structure, can translate into significant differences in binding affinity. The ability of the parent compound, this compound, to optimally interact with both protein residues and this critical water molecule network is a key determinant of its high potency. researchgate.net
Thermodynamic Characterization of Binding Events
The binding of a ligand to a protein is a thermodynamic process characterized by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.govresearchgate.net The free energy of binding (ΔG) determines the binding affinity (Kᵢ or Kᴅ), while enthalpy reflects changes in bonding interactions (like hydrogen bonds and van der Waals forces), and entropy reflects changes in the system's disorder, including contributions from solvent reorganization and conformational changes. researchgate.net
Table 1: Key Thermodynamic Parameters in Ligand Binding
| Parameter | Symbol | Description | Implication for Binding |
|---|---|---|---|
| Gibbs Free Energy | ΔG | The overall energy change available to do work. A negative value indicates a spontaneous binding process. | Determines the binding affinity (the more negative, the tighter the binding). |
| Enthalpy | ΔH | The heat change of the system. A negative value indicates favorable bonding interactions (e.g., H-bonds) are formed. | Reflects the change in specific, direct interactions between the ligand and protein. |
| Entropy | ΔS | The change in the disorder or randomness of the system. A positive value indicates an increase in disorder. | Often driven by the hydrophobic effect and displacement of water molecules. Can be counteracted by the loss of conformational freedom of the ligand and protein. |
Analysis of Desolvation Effects
Desolvation, the stripping of water molecules from the surfaces of both the ligand and the protein's binding site, is a critical component of the thermodynamic profile of binding. blopig.com This process requires an initial energy input (an enthalpic penalty) to break hydrogen bonds with water, but it can be a primary driving force for association if it leads to a large, favorable increase in the entropy of the system from the release of ordered water molecules. blopig.com
Free energy perturbation (FEP) calculations have been employed to analyze the binding of this compound (termed "hydan" in the study) and its analogues to glycogen phosphorylase. researchgate.net These computational methods inherently account for desolvation effects when calculating the relative binding free energies. The study calculated the relative binding affinity of two analogues compared to the parent spirohydantoin compound, revealing significant differences arising from subtle structural changes. researchgate.net The excellent agreement between the calculated and experimental values for the methyl-hydan analogue validates the accuracy of the simulation in capturing these complex energetic contributions, including desolvation. researchgate.net
Table 2: Calculated vs. Experimental Relative Binding Affinities of Spirohydantoin Analogues to Glycogen Phosphorylase Data sourced from Archontis et al. (2005). researchgate.net
| Compound | Modification from Parent Compound | Calculated Relative Binding Affinity (kcal/mol) | Experimental Relative Binding Affinity (kcal/mol) |
|---|---|---|---|
| methyl-hydan | H on N1 replaced by a methyl group | 3.75 (±1.4) | 3.6 (±0.2) |
| n-hydan | H on N1 replaced by an amino group | 1.0 (±1.1) | 2.3 (±0.1) |
A positive value indicates weaker binding (less favorable free energy) compared to the parent this compound.
Ligand Conformational Entropy Contributions to Binding
Upon binding, a flexible ligand loses a significant amount of conformational (rotational and translational) entropy as it adopts a more rigid, bound conformation. taylorandfrancis.com This entropic penalty must be overcome by favorable enthalpic interactions and/or other entropic gains (like the hydrophobic effect) for binding to occur. chemrxiv.org Therefore, ligands that are "pre-organized" in a conformation close to their bound state pay a smaller entropic penalty, which can translate to higher affinity. nih.gov
This compound is a structurally constrained molecule due to its spiro-fused bicyclic system. ebi.ac.uk This rigidity contrasts with the native ligand, α-D-glucose, which possesses greater conformational freedom, particularly regarding the rotation of its hydroxyl groups. The fixation of the glucose ring into the spirohydantoin structure reduces the number of rotatable bonds compared to more flexible glucose derivatives. This pre-organization means that this compound likely experiences a smaller loss of conformational entropy upon binding to the active site of glycogen phosphorylase. taylorandfrancis.com This reduced entropic penalty is a potential contributor to its significantly higher potency as an inhibitor compared to the native substrate.
Comparative Binding Studies with Native Ligands (e.g., alpha-D-glucose) and Other Analogues
Comparing the binding of this compound to that of the native ligand (α-D-glucose) and other synthetic analogues provides crucial insights into the specific molecular interactions that drive its high affinity and inhibitory potency. nih.govacs.org
This compound is a markedly more potent inhibitor of glycogen phosphorylase than α-D-glucose. This enhanced affinity is attributed to a combination of factors. The spirohydantoin moiety is able to form optimized hydrogen bonding and van der Waals interactions within the catalytic site that are not possible for glucose alone. researchgate.net Furthermore, as discussed, the rigid structure of the inhibitor minimizes the entropic penalty upon binding.
Comparative studies between the spirohydantoin parent compound and its N1-substituted analogues (methyl-hydan and n-hydan) are particularly revealing. researchgate.net A free energy decomposition analysis showed that the parent spirohydantoin achieves an optimal network of interactions with protein residues and key water molecules. researchgate.net The introduction of even a small methyl group (methyl-hydan) or an amino group (n-hydan) introduces structural perturbations that disrupt this optimal network, reducing the corresponding binding affinities. researchgate.net This highlights the exquisite sensitivity of the binding site to the ligand's precise structure and its influence on the surrounding hydration shell.
Table 3: Comparative Features of Glucopyranose-Based Ligands
| Feature | This compound | alpha-D-glucose (Native Ligand) | N-methyl spirohydantoin analogue |
|---|---|---|---|
| Structure | Rigid, spiro-fused bicyclic system | Flexible, single pyranose ring | Rigid core with added methyl group |
| Binding Target | Glycogen Phosphorylase (catalytic site) | Glycogen Phosphorylase (catalytic site) | Glycogen Phosphorylase (catalytic site) |
| Relative Potency | High (Potent Inhibitor) | Low (Native Substrate) | Lower than parent spirohydantoin researchgate.net |
| Conformational Entropy Penalty | Relatively low due to pre-organized structure | Higher due to greater flexibility | Similar to parent, but steric hindrance alters binding |
| Key Binding Interactions | Optimal H-bonds and interactions with key water molecules researchgate.net | Standard H-bonding network for glucose nih.gov | Perturbed interactions with active site residues and water researchgate.net |
Derivatization and Structure Activity Relationship Sar Studies of Beta D Glucopyranose Spirohydantoin
Design and Synthesis of Diverse Spirohydantoin Analogues
The synthesis of beta-D-glucopyranose (B10765359) spirohydantoin and its analogues typically begins with D-glucose or its derivatives. researchgate.netdergipark.org.tr A common strategy involves the conversion of D-glucose into a more reactive form, such as 1,6-anhydro-β-D-glucopyranose (levoglucosan), which serves as a key intermediate. nist.govthieme-connect.de The spiro-hydantoin ring is then constructed onto the glucose scaffold. This can be achieved through various synthetic routes, including the Bucherer-Bergs reaction or by reacting a glucose-derived ketone with potassium cyanide and ammonium (B1175870) carbonate.
The versatility of carbohydrate chemistry allows for the creation of a diverse library of analogues. researchgate.netdergipark.org.tr Modifications can be introduced at several positions on both the pyranose ring and the hydantoin (B18101) moiety. For instance, selective protection and deprotection strategies enable the modification of hydroxyl groups on the glucose unit. dergipark.org.tr Furthermore, the hydantoin ring itself can be substituted at its nitrogen atoms. These synthetic strategies have led to the development of a wide range of spirohydantoin derivatives for biological evaluation. nih.gov The stereoselective synthesis of these complex molecules is crucial, as the spatial arrangement of substituents significantly impacts their interaction with target enzymes. nih.govnih.govrsc.org
Elucidating the Impact of Substituents on Binding Affinity to Target Enzymes
The biological activity of beta-D-glucopyranose spirohydantoin analogues is profoundly influenced by the nature and position of various substituents. mdpi.com Structure-activity relationship (SAR) studies aim to decipher these effects to guide the design of more potent inhibitors. Computational methods, such as molecular docking and free energy perturbation analysis, are often employed alongside experimental binding assays to understand the interactions between the inhibitors and the active site of the target enzyme. rsc.orgresearchgate.net
These studies have revealed that even minor changes to the molecule can lead to significant differences in binding affinity. The introduction of different functional groups can alter the compound's electronic properties, hydrophobicity, and hydrogen bonding capacity, all of which play a crucial role in molecular recognition by the enzyme. mdpi.com
Effects of Alkyl and Amino Group Modifications (e.g., Methyl-Hydan, N-Hydan)
A key area of investigation has been the modification of the hydantoin ring of the glucopyranose spirohydantoin scaffold. For example, the substitution of a hydrogen atom with a methyl or an amino group to create "methyl-hydan" and "N-hydan" analogues has been studied to probe the steric and electronic requirements of the enzyme's active site. researchgate.net
Molecular dynamics free energy simulations have been used to calculate the relative binding affinities of these analogues for glycogen (B147801) phosphorylase. researchgate.net These studies have shown that the parent spirohydantoin of glucopyranose (hydan) often exhibits the strongest binding, suggesting it makes optimal interactions with amino acid residues and key water molecules within the catalytic site. researchgate.net
The introduction of a methyl group (methyl-hydan) or an amino group (N-hydan) can cause structural perturbations in the active site, which may lead to a reduction in binding affinity. researchgate.net For instance, the calculated relative binding affinity for methyl-hydan was found to be in excellent agreement with experimental values, confirming a decrease in potency compared to the unsubstituted hydan. researchgate.net Similarly, the N-hydan analogue also showed a reduced binding affinity, although the calculated value was somewhat smaller than the experimental result. researchgate.net This highlights the sensitivity of the enzyme's active site to even small modifications on the inhibitor.
| Compound | Modification | Calculated Relative Binding Affinity (kcal/mol) | Experimental Relative Binding Affinity (kcal/mol) |
|---|---|---|---|
| hydan | Parent Compound | Reference | Reference |
| methyl-hydan | Addition of Methyl Group | 3.75 ± 1.4 | 3.6 ± 0.2 |
| N-hydan | Addition of Amino Group | 1.0 ± 1.1 | 2.3 ± 0.1 |
Influence of Modifications to the Spirohydantoin Ring System on Biological Activity
Modifications to the core spirohydantoin ring system itself can have a substantial impact on the biological activity of the resulting compounds. nih.gov The hydantoin ring is a key pharmacophore, and its integrity and specific orientation are often critical for binding to the target enzyme. Altering the ring size, replacing atoms within the ring, or changing its substitution pattern can lead to significant changes in inhibitory potency. researchgate.net
For example, the planarity and hydrogen-bonding capabilities of the hydantoin ring are thought to be important for its interaction with the active site of enzymes like glycogen phosphorylase. Any modification that disrupts these features could weaken the binding interaction. The spirocyclic nature of the linkage to the glucopyranose ring locks the conformation of the sugar, which is also a critical determinant of activity. nih.gov
Comparative SAR Studies with Other Classes of Glycoside-Based Enzyme Inhibitors
To better understand the unique properties of this compound, it is useful to compare its SAR with other classes of glycoside-based enzyme inhibitors. nih.gov Many such inhibitors, like C-glycosides and N-glycosides, are also being explored as therapeutic agents. nih.govnih.gov
C-aryl glycosides, for instance, are known for their stability against enzymatic cleavage due to the C-C glycosidic bond. nih.gov SAR studies on these compounds have provided valuable insights into the development of inhibitors for targets like sodium-glucose co-transporter 2 (SGLT2). rsc.orgnih.gov Comparing the structural requirements for optimal activity in these different classes of inhibitors can reveal common pharmacophoric features as well as unique interactions that can be exploited in drug design. nih.gov
For example, while the glucose moiety often serves as a recognition element in many glycoside inhibitors, the nature of the aglycone (the non-sugar part) can drastically alter the compound's selectivity and potency. In the case of this compound, the hydantoin ring acts as a rigid and specific aglycone that contributes significantly to the binding affinity. This contrasts with more flexible aglycones found in other glycoside inhibitors, where conformational freedom can play a different role in the binding process.
Stereochemical Effects on Molecular Recognition and Inhibitory Potency
Stereochemistry plays a paramount role in the interaction between a ligand and its biological target. libretexts.org For this compound, the specific stereochemical configuration of the chiral centers on the glucose ring is crucial for its inhibitory activity. nih.gov Enzymes are chiral molecules themselves and their active sites are highly sensitive to the three-dimensional shape of an inhibitor. libretexts.org
The beta-anomeric configuration of the glucose unit is a key feature, and any change to an alpha-configuration would likely result in a significant loss of potency. The rigid spirocyclic structure of the molecule further constrains the orientation of the glucose ring relative to the hydantoin moiety. nih.gov This fixed spatial arrangement is a critical factor in how the inhibitor fits into the enzyme's active site and forms specific hydrogen bonds and other non-covalent interactions. The stereoselective synthesis of these compounds is therefore essential to ensure that the desired enantiomer or diastereomer is obtained, as other stereoisomers may be inactive or have different biological activities. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of beta-D-glucopyranose (B10765359) spirohydantoin. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision is crucial for determining the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.
The in vitro reaction between glucose and metformin, for instance, has been studied using HRMS to characterize the resulting adducts. nih.gov This level of accuracy, often achieved with techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), allows for the confident assignment of molecular formulas. nih.govnih.gov For beta-D-glucopyranose, the molecular weight is 180.1559 g/mol . nist.govnist.gov The high resolution of these mass spectrometers is essential for separating isobaric ions and elucidating the composition of complex mixtures. nih.gov
Below is a table showcasing typical data obtained from an HRMS analysis of a related compound, which illustrates the precision of this technique.
| Parameter | Value |
| Molecular Formula | C8H13N3O5 |
| Calculated Mass | 247.0855 |
| Measured Mass | 247.0853 |
| Mass Error (ppm) | 0.8 |
| Note: This table is illustrative and based on data for a similar class of compounds. |
In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex three-dimensional structure of beta-D-glucopyranose spirohydantoin in solution. nih.goviosrjournals.org Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity of atoms and their spatial relationships can be determined with high precision. iosrjournals.org
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For the glucopyranose ring, the anomeric proton (H-1) is particularly diagnostic. In the β-anomer of D-glucopyranose, the anomeric proton signal appears at a specific chemical shift. researchgate.net The coupling constants (J-values) between adjacent protons, obtained from the splitting patterns in the spectrum, are crucial for determining the relative stereochemistry of the chiral centers in the glucose unit. nih.gov
¹³C NMR Spectroscopy: The carbon-¹³ (¹³C) NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shift of the anomeric carbon (C-1) is a key indicator of the α- or β-configuration at the anomeric center. researchgate.netchemicalbook.com For β-D-glucopyranose, the C-1 signal appears at a distinct chemical shift compared to the α-anomer. researchgate.net
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete structural framework. iosrjournals.org
COSY experiments identify protons that are coupled to each other, helping to trace the proton network within the molecule. iosrjournals.org
HSQC correlates directly bonded proton and carbon atoms. iosrjournals.org
HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for connecting different parts of the molecule, such as the glucose unit and the hydantoin (B18101) ring across the spiro junction. iosrjournals.org
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for the glucopyranose moiety.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.6 (d) | ~98.2 |
| 2 | ~3.2 | ~74.8 |
| 3 | ~3.5 | ~77.0 |
| 4 | ~3.4 | ~70.2 |
| 5 | ~3.4 | ~76.8 |
| 6 | ~3.9 (dd), ~3.7 (dd) | ~62.8 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is based on published values for β-D-glucopyranose and related structures. iosrjournals.orgresearchgate.net |
X-ray Diffraction for Crystalline Product Characterization
X-ray diffraction analysis of single crystals provides the most definitive structural information for this compound in the solid state. researchgate.net This powerful technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. researchgate.net
The crystal structure elucidates the three-dimensional arrangement of the atoms, confirming the stereochemistry at all chiral centers, including the spirocyclic center. It also provides invaluable information about the packing of molecules in the crystal lattice and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystalline form. nih.govresearchgate.net For instance, X-ray analysis can definitively distinguish between different stereoisomers, such as the α and β forms of spirohydantoins. researchgate.net
Key crystallographic data obtained from an X-ray diffraction study are presented in the table below.
| Parameter | Description |
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). researchgate.net |
| Space Group | The symmetry elements of the unit cell. researchgate.net |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). researchgate.net |
| Z Value | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the experimental diffraction data and the calculated data from the final structural model. |
| Note: This table represents the type of data generated from an X-ray diffraction experiment. |
Advanced Spectroscopic Investigations of Intermolecular Interactions
The non-covalent interactions between molecules of this compound are critical in determining its physical properties and biological function. Advanced spectroscopic techniques, often in combination with computational modeling, are used to study these interactions. nih.gov
Hydrogen bonding is a particularly important intermolecular interaction in this molecule due to the presence of multiple hydroxyl groups on the glucose moiety and the N-H groups of the hydantoin ring. nih.gov Infrared (IR) spectroscopy can provide evidence for hydrogen bonding through shifts in the stretching frequencies of the O-H and N-H bonds. nist.gov
Furthermore, advanced NMR techniques, such as transfer Nuclear Overhauser Effect (trNOE) experiments, can be used to study intermolecular interactions in solution. nih.gov These experiments can detect close spatial proximity between protons of this compound and another molecule, providing insights into binding events. nih.gov Circular dichroism and fluorescence spectroscopy can also be employed to investigate interactions, particularly with macromolecules. nih.gov
Future Directions and Emerging Research Perspectives
Development of Novel and Efficient Synthetic Methodologies for Complex Spirohydantoin Scaffolds
The synthesis of spirohydantoin scaffolds, particularly those incorporating a carbohydrate moiety like beta-D-glucopyranose (B10765359), presents unique challenges. While established methods like the Bucherer-Bergs reaction have been utilized, there is a continuous drive to develop more efficient and versatile synthetic routes. nih.gov Future research in this area is focused on several key aspects:
Stereoselective Synthesis: Achieving high stereoselectivity is paramount, as the biological activity of glycosidic spirohydantoins is highly dependent on the stereochemistry of both the sugar and the spirocyclic core. Novel catalytic systems and chiral auxiliaries are being explored to control the formation of specific stereoisomers.
Solution-Phase Parallel Synthesis: To accelerate the discovery of new spirohydantoin-based drug candidates, solution-phase parallel synthesis techniques are being refined. nih.gov These methods allow for the rapid generation of large libraries of diverse spirohydantoin analogues, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov
Post-Synthetic Modifications: Research is also directed towards the development of methods for the late-stage functionalization of the spirohydantoin scaffold. This allows for the introduction of diverse chemical groups after the core structure has been assembled, providing a flexible approach to optimizing the pharmacological properties of the lead compounds. nih.gov
Exploration of Chemically Diverse Glycosidic Spirohydantoin Architectures
The chemical diversity of glycosidic spirohydantoin architectures is a key determinant of their biological activity and therapeutic potential. Researchers are actively exploring a wide range of modifications to the core beta-D-glucopyranose spirohydantoin structure to identify analogues with improved potency, selectivity, and pharmacokinetic properties.
One major area of exploration involves the synthesis and biological evaluation of various derivatives. nih.govyoutube.com This includes modifications to the hydantoin (B18101) ring, the glycosidic linkage, and the carbohydrate moiety itself. For instance, the introduction of different substituents on the hydantoin nitrogen atoms can significantly influence the compound's interaction with its biological target. nih.gov Similarly, variations in the anomeric configuration (α or β) of the glycosidic bond can have a profound impact on biological activity. ox.ac.uk
Furthermore, the synthesis of spiro-2-chalcogenimidazolones through [4+2]-cycloaddition reactions with 5-methylidene-hydantoins represents a novel approach to creating structurally diverse spirocyclic systems. nih.gov The exploration of different dienes in these reactions can lead to the formation of spiro-imidazolones with various lipophilic frameworks, expanding the chemical space of this class of compounds. nih.gov The ability to perform post-synthetic modifications on these cycloadducts further enhances the potential for generating a wide array of chemically diverse architectures. nih.gov
Rational Design of Highly Potent Analogues through Advanced Computational Approaches
The rational design of highly potent and selective analogues of this compound is increasingly reliant on advanced computational approaches. ox.ac.uk These methods provide valuable insights into the molecular interactions between the inhibitor and its target enzyme, guiding the design of new compounds with enhanced binding affinity and specificity. nih.gov
Key computational techniques employed in this area include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov Molecular docking studies have been instrumental in understanding how this compound and its analogues bind to the active site of glycogen (B147801) phosphorylase. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, revealing how the system behaves over time. This can help to identify conformational changes in the protein upon ligand binding and to assess the stability of the complex. drugbank.com
Free Energy Perturbation (FEP): FEP calculations are used to predict the relative binding affinities of a series of related ligands. nih.gov This information is crucial for prioritizing the synthesis of the most promising analogues.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual libraries for new compounds with the desired activity profile. drugbank.com
These computational tools, often used in an integrated manner, enable a more targeted and efficient approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net The ultimate goal is to develop highly potent and selective inhibitors with optimized pharmacokinetic and pharmacodynamic properties. frontiersin.orgwikipedia.org
Investigation of New Biological Targets and Therapeutic Applications Beyond Glycogen Phosphorylase
While this compound is primarily known for its inhibitory activity against glycogen phosphorylase, the spirohydantoin scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This has prompted investigations into the potential of spirohydantoin derivatives for a range of therapeutic applications beyond the treatment of type 2 diabetes.
Recent research has revealed that certain spirohydantoin compounds can act as selective inhibitors of other enzymes, including:
p300/CBP Histone Acetyltransferases (HATs): A novel drug-like spirohydantoin has been identified as a selective and orally bioavailable inhibitor of p300/CBP HATs, which are implicated in a variety of diseases, including cancer.
Aldose Reductase: A series of spirohydantoins derived from 8-azachromanones have demonstrated potent inhibitory activity against aldose reductase, an enzyme involved in the development of diabetic complications. nih.gov
Furthermore, various spirohydantoin and thiohydantoin derivatives have shown a broad spectrum of biological activities, including:
Anticancer
Antiviral
Antibacterial
Antidiabetic
The diverse biological activities of spirohydantoins suggest that this scaffold has the potential to be developed into a wide range of therapeutic agents for various diseases. Future research will likely focus on exploring the full therapeutic potential of this versatile class of compounds by screening them against a wider range of biological targets and in various disease models.
Integration of Multi-Omics Data to Understand Comprehensive Biological Pathways
To gain a more holistic understanding of the biological effects of this compound and its analogues, researchers are turning to multi-omics approaches. This involves the integrated analysis of data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to elucidate the complex interplay of molecules within a biological system.
By combining these different layers of biological information, researchers can:
Identify Novel Drug Targets: Multi-omics analysis can help to identify new therapeutic targets by revealing previously unknown molecular pathways that are modulated by spirohydantoin compounds.
Elucidate Mechanisms of Action: Integrating transcriptomic and proteomic data can provide a more complete picture of how these compounds exert their effects at the molecular level, including off-target effects.
Discover Biomarkers: Multi-omics data can be used to identify biomarkers that predict a patient's response to treatment with spirohydantoin-based drugs, paving the way for personalized medicine approaches.
Understand Disease Pathogenesis: Applying multi-omics to study diseases like type 2 diabetes can provide a deeper understanding of the underlying molecular mechanisms, which can inform the development of more effective therapies. youtube.com
While the direct application of multi-omics to this compound is still in its early stages, the power of this approach to unravel complex biological systems is well-established. Future studies integrating multi-omics data will be crucial for fully understanding the comprehensive biological pathways affected by this class of compounds and for unlocking their full therapeutic potential. nih.gov
Potential Applications in Chemical Synthesis and Catalysis
Beyond their therapeutic applications, spirohydantoin and thiohydantoin derivatives are also gaining recognition for their potential use in chemical synthesis and catalysis. The unique structural and chemical properties of these compounds make them valuable building blocks and catalysts for a variety of organic transformations.
Thiohydantoins, in particular, serve as important intermediates in the synthesis of other biologically active compounds. Their backbone can be readily modified, allowing for the creation of a wide range of derivatives with diverse functionalities.
Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents a promising avenue for the application of spirohydantoin derivatives. The chiral nature of many spirohydantoins, especially those derived from carbohydrates like beta-D-glucopyranose, makes them attractive candidates for development as asymmetric catalysts. These catalysts could be employed in reactions where precise control over stereochemistry is crucial, such as in the synthesis of pharmaceuticals and other fine chemicals.
The development of glycosidase inhibitors with an iminoalditol structure for affinity chromatography highlights the utility of carbohydrate-derived compounds in biochemical applications. drugbank.com Similarly, glycosides, formed through a glycosidic linkage, are synthesized both chemically and enzymatically for various applications, including as intermediates in the synthesis of therapeutics. nih.gov The principles behind the synthesis and application of these related compounds can inform the exploration of this compound in novel synthetic and catalytic contexts. ox.ac.uk The ability to create diverse molecular scaffolds is a significant advancement in generating structurally complex small molecules.
Future research in this area will likely focus on:
Exploring the use of spirohydantoin derivatives as scaffolds in combinatorial chemistry to generate libraries of diverse compounds for high-throughput screening.
Designing and synthesizing novel chiral spirohydantoin-based organocatalysts for a range of asymmetric transformations.
Investigating the potential of these compounds as ligands for metal-catalyzed reactions.
Q & A
Q. What computational methods are used to model the conformational dynamics of β-D-glucopyranose spirohydantoin in enzyme binding pockets?
- Methodological Answer : Ab initio metadynamics simulations map free energy landscapes of ring puckering and pseudorotation, revealing low-energy conformers that align with X-ray structures (e.g., PDB 1A8I). Molecular docking (e.g., AutoDock Vina) identifies binding poses, while quantum mechanics/molecular mechanics (QM/MM) simulations evaluate electronic interactions in glycosidase active sites .
Q. How do discrepancies in crystallographic data for β-D-glucopyranose spirohydantoin arise, and how can they be resolved?
- Methodological Answer : Ambiguities in PDB residue nomenclature (e.g., "GLS" for both spirohydantoin and sulfate derivatives) require cross-validation with electron density maps and B-factor analysis. Tools like pdb-care (PDB CArbohydrate REsidue check) standardize annotations. Redetermination using synchrotron radiation or cryo-EM improves resolution for flexible regions .
Q. What experimental designs address conflicting bioactivity data for spirohydantoin analogs in enzyme inhibition assays?
- Methodological Answer : Contradictions in IC50 values may stem from solvent polarity effects or assay conditions (e.g., pH-dependent tautomerism). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled environments. Statistical meta-analysis of published datasets identifies outliers attributable to methodological variability .
Q. How does the spirohydantoin ring influence the binding affinity of β-D-glucopyranose derivatives to carbohydrate-processing enzymes?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies kinetic parameters (kon/koff), while mutagenesis studies (e.g., alanine scanning) pinpoint key residues interacting with the hydantoin moiety. Comparative studies with non-spiro derivatives (e.g., N-acetylglucosamine) isolate contributions of ring strain and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
